1-Bromo-2-methoxybutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

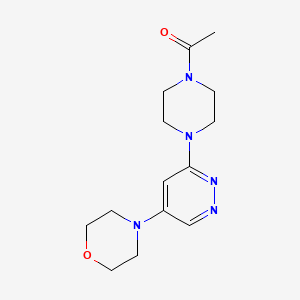

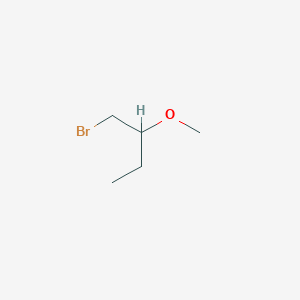

The molecular formula of 1-Bromo-2-methoxybutane is C5H11BrO . Its average mass is 167.044 Da and its monoisotopic mass is 165.999313 Da .

Physical And Chemical Properties Analysis

1-Bromo-2-methoxybutane has a density of 1.3±0.1 g/cm^3 and a boiling point of 148.7±13.0 °C at 760 mmHg . Its vapor pressure is 5.3±0.3 mmHg at 25°C and it has an enthalpy of vaporization of 37.0±3.0 kJ/mol . The compound has a flash point of 54.3±26.4 °C .

Scientific Research Applications

Synthesis of Chiral Nematic Liquid Crystals

1-Bromo-2-methoxybutane is used in the synthesis of chiral nematic liquid crystals . Chiral nematic liquid crystals, also known as cholesteric liquid crystals, are a type of liquid crystal that exhibit a helical structure and can reflect light, making them useful in various optical applications.

Preparation of Optically Active Grignard Reagents

This compound is also used to prepare optically active Grignard reagents . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation, and their optical activity can be important in the synthesis of enantiomerically pure compounds.

Intermediate in Organic Synthesis

1-Bromo-2-methoxybutane serves as a useful synthetic intermediate . It can be used in various organic reactions, potentially leading to a wide range of products.

Catalyst for Aziridination of Styrene Derivatives

It is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . Aziridines are three-membered cyclic compounds that are useful in organic synthesis due to their high reactivity.

Preparation of Biaryls or Biheterocycles

1-Bromo-2-methoxybutane can be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling . These types of structures are common in many biologically active compounds and pharmaceuticals.

Safety and Hazards

1-Bromo-2-methoxybutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation and serious eye irritation . It also poses specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name |

1-bromo-2-methoxybutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-3-5(4-6)7-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWMGSKUKFNYCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methoxybutane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2419046.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline](/img/structure/B2419057.png)

![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/no-structure.png)